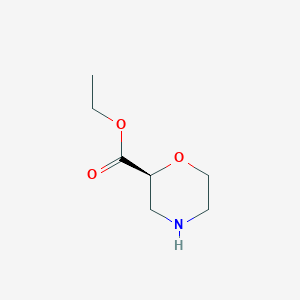
ethyl (2S)-morpholine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-morpholine-2-carboxylate is a chemical compound belonging to the class of esters It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2S)-morpholine-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of morpholine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-morpholine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield morpholine-2-carboxylic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Morpholine-2-carboxylic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Ethyl (2S)-morpholine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl (2S)-morpholine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: This compound also contains an ester group and a morpholine-like ring structure but differs in its specific functional groups and biological activity.
Ethyl Lactate: Another ester with different applications, primarily used as a green solvent in chemical industries.
The uniqueness of this compound lies in its specific ring structure and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
ethyl (2S)-morpholine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
PTWKMUDNOPBYJO-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNCCO1 |
Canonical SMILES |
CCOC(=O)C1CNCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B12937813.png)
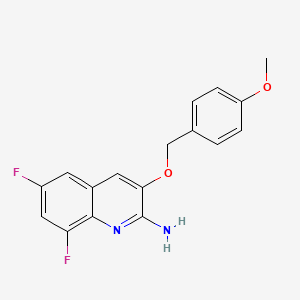
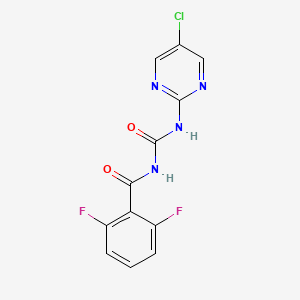

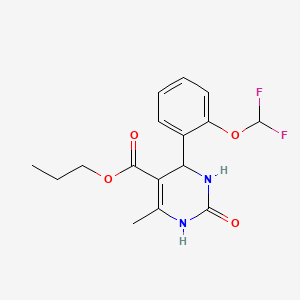
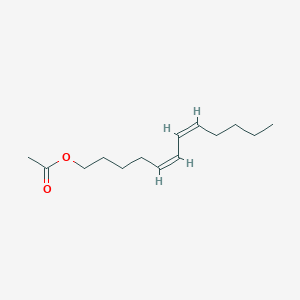
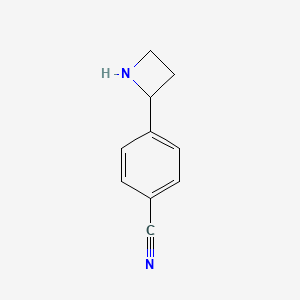


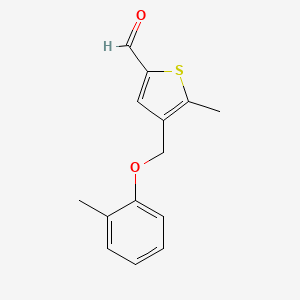
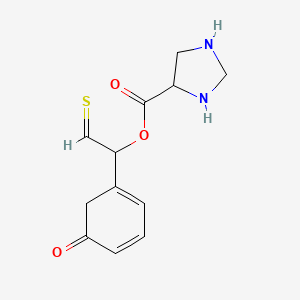
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
